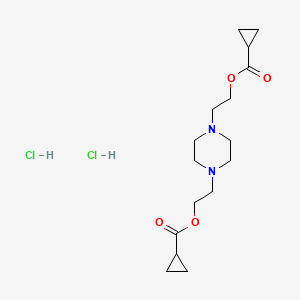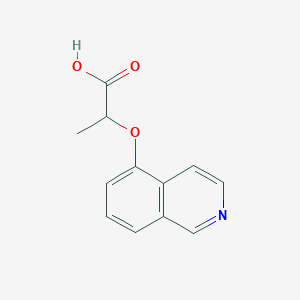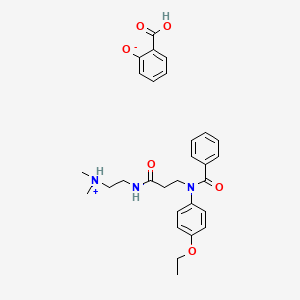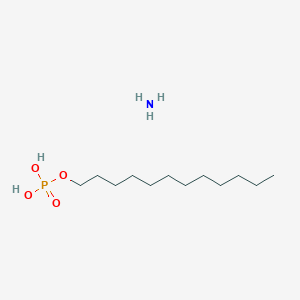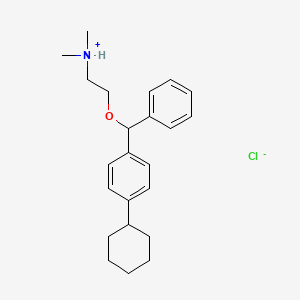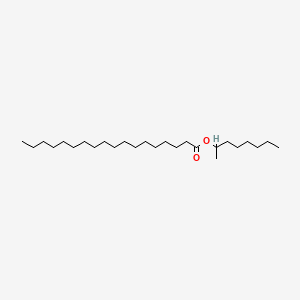
1-Methylheptyl stearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylheptyl stearate, also known as octan-2-yl octadecanoate, is an organic compound with the molecular formula C26H52O2. It is a type of ester formed from stearic acid and 1-methylheptyl alcohol. This compound is known for its applications in various industrial and research fields due to its unique chemical properties .
Méthodes De Préparation
1-Methylheptyl stearate can be synthesized through the esterification reaction between stearic acid and 1-methylheptyl alcohol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:
Stearic acid+1-Methylheptyl alcohol→1-Methylheptyl stearate+Water
In industrial settings, this reaction is often carried out under reflux conditions to ensure complete conversion of the reactants. The product is then purified through distillation or recrystallization to obtain high-purity this compound .
Analyse Des Réactions Chimiques
1-Methylheptyl stearate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into stearic acid and 1-methylheptyl alcohol.
Oxidation: This compound can undergo oxidation reactions, particularly at the alkyl chain, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into an alcohol group, resulting in the formation of 1-methylheptyl alcohol and stearic acid derivatives.
Common reagents used in these reactions include sulfuric acid for hydrolysis, potassium permanganate for oxidation, and lithium aluminum hydride for reduction .
Applications De Recherche Scientifique
1-Methylheptyl stearate has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is utilized in the study of lipid metabolism and the role of esters in biological systems.
Medicine: Research into the pharmacokinetics and pharmacodynamics of ester-based drugs often involves this compound as a reference compound.
Industry: It is used as a lubricant and plasticizer in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of 1-methylheptyl stearate primarily involves its interaction with lipid membranes and enzymes. As an ester, it can be hydrolyzed by esterases, releasing stearic acid and 1-methylheptyl alcohol. These products can then participate in various metabolic pathways, influencing cellular processes such as membrane fluidity and signal transduction .
Comparaison Avec Des Composés Similaires
1-Methylheptyl stearate can be compared with other similar esters, such as:
Ethyl stearate: Similar in structure but with an ethyl group instead of a 1-methylheptyl group.
Methyl stearate: Contains a methyl group instead of a 1-methylheptyl group.
Butyl stearate: Features a butyl group in place of the 1-methylheptyl group.
The uniqueness of this compound lies in its longer alkyl chain, which imparts different physical and chemical properties, such as higher boiling point and different solubility characteristics .
Propriétés
Numéro CAS |
626-30-2 |
|---|---|
Formule moléculaire |
C26H52O2 |
Poids moléculaire |
396.7 g/mol |
Nom IUPAC |
octan-2-yl octadecanoate |
InChI |
InChI=1S/C26H52O2/c1-4-6-8-10-11-12-13-14-15-16-17-18-19-20-22-24-26(27)28-25(3)23-21-9-7-5-2/h25H,4-24H2,1-3H3 |
Clé InChI |
OMJRVNYAQYMXFR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OC(C)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


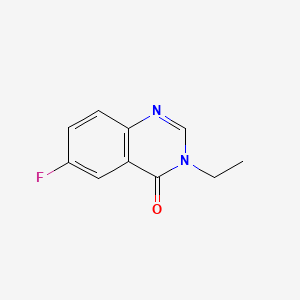
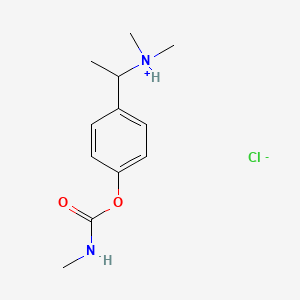
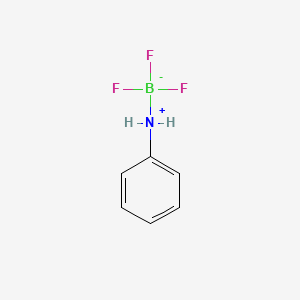
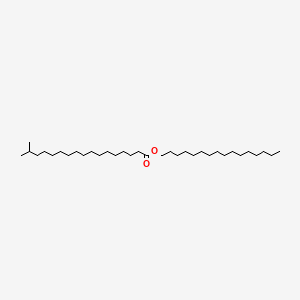
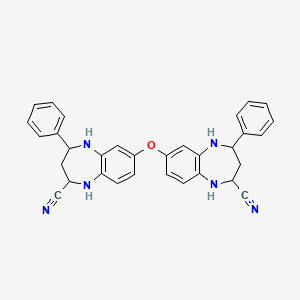
![2-N,2-N',7-N,7-N'-tetrakis(3-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine](/img/structure/B13776056.png)
![Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]-](/img/structure/B13776062.png)
